N6-苯甲酰-3'-O-甲基腺苷

描述

m6A is an RNA modification characterized by the addition of a benzoyl group at the N6 position of adenosine. It occurs predominantly in messenger RNAs (mRNAs) and long non-coding RNAs (lncRNAs). This modification is reversible and dynamically regulated by a set of enzymes, including writers (such as METTL3, METTL14, and WTAP), erasers (such as FTO and ALKBH5), and readers (such as HNRNPA2B1, HNRNPC, and YTHDC1) .

Synthesis Analysis

The synthesis of m6A involves enzymatic processes. The methyltransferase complex, primarily METTL3 and METTL14, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine. This modification occurs co-transcriptionally during mRNA processing .

Molecular Structure Analysis

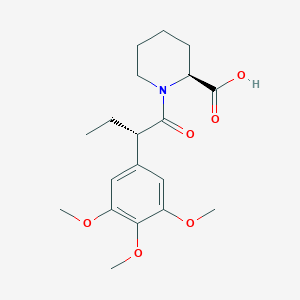

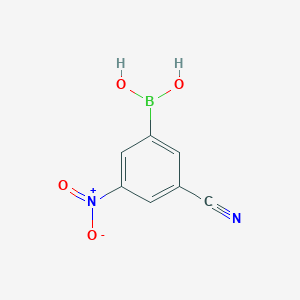

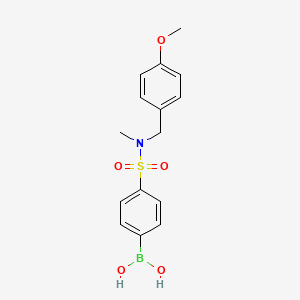

The molecular structure of m6A comprises an adenosine base with an additional benzoyl group attached to the N6 nitrogen atom. This modification alters the hydrogen bonding pattern and can influence RNA secondary structures and interactions with proteins .

Chemical Reactions Analysis

m6A participates in various chemical reactions within RNA molecules. It affects RNA folding, stability, and interactions with RNA-binding proteins (RBPs). Additionally, it impacts translation efficiency and splicing events .

Physical And Chemical Properties Analysis

科学研究应用

RNA 甲基化检测的电化学免疫传感器

N6-苯甲酰-3'-O-甲基腺苷在开发用于检测RNA甲基化的电化学免疫传感器中发挥作用。例如,设计了一种使用金纳米颗粒修饰电极的电化学免疫传感器,用于检测N6-甲基腺苷(m6A),这是RNA中常见的修饰,包括mRNA。这种免疫传感器方法显示出在生物样本中测定甲基化RNA表达水平的潜力,表明其在理解RNA修饰及相关生物过程中的实用性(Yin et al., 2015)。

RNA中m6A位点的计算预测

Gene2vec是一种用于预测mRNA中N6-甲基腺苷位点的深度学习技术。这种创新方法利用高通量测序检测到的m6A位点的丰富性来发现m6A序列的特征。这种方法对于理解RNA甲基化模式及其在各种生物过程中的意义,包括基因表达调控,具有重要意义(Zou et al., 2018)。

探索植物生物学中的m6A甲基化

N6-甲基腺苷在植物中的作用也是研究的焦点。研究系统地分析了植物m6A调控机制的结构和组成。对m6A在植物生长、发育和应激反应中的生物功能的洞察,可能通过表观转录组操纵有助于作物遗传改良,突显了这种修饰在不同生物界中的重要性(Yue等,2019)。

在疾病进展中的作用,尤其是癌症

关于N6-甲基腺苷在疾病进展中的作用进行了重要研究,重点放在癌症上。这种RNA修饰受到各种酶的动态调控,影响RNA代谢,涉及许多疾病的发病机制,包括癌症。了解这些修饰及其调控因子,可以洞察它们在人类肿瘤中潜在的生物学作用(Wang et al., 2020)。

与代谢性疾病的相关性

N6-甲基腺苷与代谢性疾病的进展密切相关,如肥胖症、糖尿病和心血管疾病。其在RNA甲基化中的普遍性表明在调控导致这些疾病发展的RNAs方面发挥着重要作用。这一研究领域对于理解代谢性疾病的病理机制至关重要,可能有助于开发治疗策略(Li et al., 2020)。

作用机制

The functional significance of m6A lies in its regulatory roles. It influences RNA stability, localization, and translation. Readers recognize the modified sites and mediate downstream effects. For example, YTHDC1 promotes nuclear export of m6A-modified transcripts, while HNRNPA2B1 enhances translation .

未来方向

属性

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O5/c1-27-14-11(7-24)28-18(13(14)25)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)/t11-,13-,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFYIRSCNBGQBD-XWXWGSFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Benzoyl-3'-O-methyladenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1453521.png)

![1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride](/img/structure/B1453523.png)

![(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1453532.png)

![[1-(Prop-2-en-1-yl)cyclopentyl]methanol](/img/structure/B1453540.png)